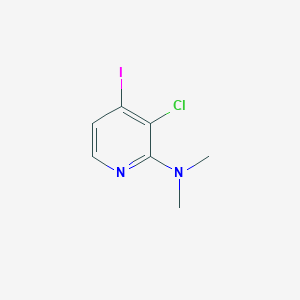
3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of both chlorine and iodine atoms attached to the pyridine ring, along with a dimethylamine group. It is a solid substance that can appear as a crystalline powder or crystals. The compound is soluble in various organic solvents such as ethanol and xylene.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild and functional group tolerant conditions . The reaction conditions usually include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of reagents and catalysts is crucial to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium fluoride can be used for halogen substitution.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
科学研究应用
3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine in chemical reactions is primarily due to the presence of reactive halogen atoms and the dimethylamine group. These functional groups facilitate various chemical interactions and transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, enabling it to participate in diverse chemical processes .
相似化合物的比较
Similar Compounds
2-Chloro-3-iodopyridin-4-amine: Similar in structure but with different positioning of halogen atoms.
5-Bromo-2-methylpyridin-3-amine: Used in similar synthetic routes but with bromine instead of chlorine and iodine.
3,4-Difluoropyridine: Contains fluorine atoms instead of chlorine and iodine, leading to different reactivity and applications.
Uniqueness
3-Chloro-4-iodo-N,N-dimethylpyridin-2-amine is unique due to the combination of chlorine and iodine atoms on the pyridine ring, along with the dimethylamine group. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
属性
IUPAC Name |
3-chloro-4-iodo-N,N-dimethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClIN2/c1-11(2)7-6(8)5(9)3-4-10-7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHSSNGKWIFDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














